1-[3-(4-chlorophenoxy)propyl]-2-(propan-2-yl)-1H-benzimidazole
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Overview
Description
1-[3-(4-CHLOROPHENOXY)PROPYL]-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE is a synthetic organic compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . This particular compound features a chlorophenoxy group and an isopropyl group attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-CHLOROPHENOXY)PROPYL]-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent, such as 1-bromo-3-chloropropane, under basic conditions to form 3-(4-chlorophenoxy)propane.
Cyclization to Benzimidazole: The intermediate is then subjected to cyclization with o-phenylenediamine under acidic conditions to form the benzimidazole ring.
Introduction of the Isopropyl Group: Finally, the isopropyl group is introduced through alkylation using isopropyl bromide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-CHLOROPHENOXY)PROPYL]-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various nucleophiles into the chlorophenoxy group.
Scientific Research Applications
1-[3-(4-CHLOROPHENOXY)PROPYL]-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its benzimidazole core.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of 1-[3-(4-CHLOROPHENOXY)PROPYL]-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. This compound may exert its effects by:
Inhibiting Enzymes: Binding to the active sites of enzymes involved in critical biological processes, thereby inhibiting their function.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells, affecting signal transduction pathways.
Comparison with Similar Compounds
2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A potent poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer treatment.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Known for its antimicrobial activity.
Uniqueness: 1-[3-(4-CHLOROPHENOXY)PROPYL]-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE is unique due to its specific structural features, such as the chlorophenoxy and isopropyl groups, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C19H21ClN2O |
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Molecular Weight |
328.8 g/mol |
IUPAC Name |
1-[3-(4-chlorophenoxy)propyl]-2-propan-2-ylbenzimidazole |
InChI |
InChI=1S/C19H21ClN2O/c1-14(2)19-21-17-6-3-4-7-18(17)22(19)12-5-13-23-16-10-8-15(20)9-11-16/h3-4,6-11,14H,5,12-13H2,1-2H3 |
InChI Key |
GXZDAOCTWWFICQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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